5-(3,4-Dimethoxybenzyl)-1,3-thiazol-2-amine
Description
Significance of Thiazole (B1198619) Derivatives in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a fundamental scaffold in medicinal chemistry. nih.govijarsct.co.in Its derivatives are found in a wide array of natural products, such as vitamin B1 (Thiamine), and are integral to numerous synthetic drugs. nih.gov The 2-aminothiazole (B372263) substructure, in particular, is recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological effects. researchgate.net
Thiazole derivatives have demonstrated a remarkable versatility in therapeutic applications, exhibiting activities that include:
Antimicrobial and Antifungal: The thiazole nucleus is a key component of the penicillin antibiotic family and is found in antifungal agents like Abafungin. nih.govsysrevpharm.org
Anticancer: Compounds containing the thiazole ring have been investigated for their antineoplastic properties, with some showing potent cytotoxic effects against various cancer cell lines. sysrevpharm.orgmdpi.com
Anti-inflammatory: Certain thiazole derivatives have been reported to possess significant anti-inflammatory activity. scholarsresearchlibrary.compharmaguideline.com
Antiviral: The antiretroviral drug Ritonavir, used in the treatment of HIV, features a thiazole ring, highlighting its importance in antiviral drug design. nih.govbohrium.com
Other Activities: The therapeutic reach of thiazole derivatives also extends to anticonvulsant, antioxidant, antitubercular, and antihypertensive applications. researchgate.netscholarsresearchlibrary.com
The following table summarizes some prominent examples of thiazole-containing drugs and their therapeutic uses.
| Drug Name | Thiazole Type | Primary Therapeutic Use |
| Sulfathiazole | Substituted Thiazole | Antibacterial bohrium.com |
| Ritonavir | Substituted Thiazole | Antiretroviral (Anti-HIV) nih.govbohrium.com |
| Abafungin | Substituted Thiazole | Antifungal nih.govijarsct.co.in |
| Meloxicam | Fused Thiazole Ring | Non-steroidal anti-inflammatory (NSAID) pharmaguideline.com |
| Tiazofurin | Substituted Thiazole | Anticancer nih.gov |
Role of Benzyl (B1604629) and Dimethoxy Moieties in Bioactive Compound Design
The design of 5-(3,4-Dimethoxybenzyl)-1,3-thiazol-2-amine is further refined by the inclusion of the benzyl and dimethoxy groups, which are frequently utilized in medicinal chemistry to modulate a compound's biological and physicochemical properties.
The benzyl group , a benzene (B151609) ring attached to a CH₂ group, is a common pharmacophore in drug design. researchgate.netwikipedia.org Its presence can influence a molecule's activity in several ways:
Structural Flexibility: It provides a degree of structural flexibility and a three-dimensional nature that can be crucial for optimal binding to target proteins. nih.gov
Hydrophobic Interactions: The aromatic ring can engage in hydrophobic and cation-π interactions with biological targets, enhancing binding affinity. nih.gov
Scaffold for Modification: The benzyl ring serves as a versatile platform for introducing other functional groups to fine-tune efficacy and pharmacokinetic profiles. researchgate.net
The dimethoxy moiety , specifically the 3,4-dimethoxy substitution pattern on the benzyl ring, is also of strategic importance. Methoxy (B1213986) groups are prevalent in natural products and synthetic drugs, where they can significantly influence a molecule's properties. nih.gov Their roles include:
Modulating Electronic Properties: As electron-donating groups, they can alter the electron density of the aromatic ring, affecting how the molecule interacts with its biological target. bloomtechz.com
Improving Pharmacokinetics (ADME): Methoxy groups can enhance metabolic stability and improve absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net
Rationale for Academic Investigation of this compound
The academic rationale for investigating this compound stems from a structure-based drug design approach. The hypothesis is that by combining the pharmacologically privileged 2-aminothiazole core with the beneficial benzyl and dimethoxy moieties, it is possible to create a novel compound with significant therapeutic potential.
The 2-aminothiazole scaffold provides a high probability of biological activity. mdpi.comscholarsresearchlibrary.com The benzyl linker offers an optimal spatial arrangement for the dimethoxyphenyl ring to interact with potential target sites. The 3,4-dimethoxy substitution pattern is a well-established feature in numerous bioactive compounds, including microtubule-targeting agents. For instance, the trimethoxybenzoyl group is a key feature in compounds that interact with the colchicine (B1669291) site on tubulin, a target for anticancer drugs. nih.gov The structural similarity suggests that this compound could be explored for similar antimitotic or anticancer activities. The combination of these specific fragments warrants investigation to determine if their synergistic integration leads to a unique and potent biological profile.
Overview of Research Approaches for Novel Chemical Entities
The investigation of a new chemical entity (NCE) like this compound follows a structured and rigorous pathway common in drug discovery and development. This process is designed to thoroughly characterize the compound and assess its therapeutic potential.
The typical research workflow involves several key stages:
| Stage | Objective | Key Activities |
| 1. Discovery & Synthesis | To design and create the target molecule. | Computational modeling, chemical synthesis, purification, and structural confirmation (e.g., using NMR, Mass Spectrometry). ppd.com |
| 2. Preclinical Research | To assess the compound's biological activity and initial safety profile. | In vitro assays (testing against specific enzymes, receptors, or cell lines), in vivo studies in animal models to evaluate efficacy and pharmacokinetics (ADME). fda.govpatheon.com |
| 3. Chemical & Pharmaceutical Development | To develop a stable and scalable formulation. | Establishing physicochemical properties (solubility, stability), process chemistry research for large-scale synthesis, and formulation development (e.g., tablets, capsules). eisai.com |
| 4. Clinical Research | To evaluate the safety and efficacy in humans. | This stage is divided into multiple phases (Phase I, II, III) with progressively larger patient populations, conducted only after extensive preclinical data is gathered and regulatory approval is obtained. patheon.com |
| 5. Regulatory Review | To gain approval for marketing the drug. | Submission of all collected data to regulatory bodies like the FDA for a thorough review. ppd.comfda.gov |
Initial academic research on this compound would focus on the first two stages: its efficient chemical synthesis and a broad biological screening to identify its primary pharmacological activities.
Structure
3D Structure
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-15-10-4-3-8(6-11(10)16-2)5-9-7-14-12(13)17-9/h3-4,6-7H,5H2,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQUGUHAVNIIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CN=C(S2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of the 1,3-Thiazole Core
A retrosynthetic analysis of 5-(3,4-Dimethoxybenzyl)-1,3-thiazol-2-amine (I) logically deconstructs the 1,3-thiazole ring into its constituent building blocks. The most common and direct disconnection, following the logic of the Hantzsch thiazole (B1198619) synthesis, breaks the C4-C5, C5-S, and N1-C2 bonds. This approach identifies two primary synthons: a nucleophilic sulfur-and-nitrogen-containing unit and an electrophilic three-carbon unit.
These synthons correspond to readily available or synthetically accessible precursors:
Thiourea (B124793) (II): This molecule provides the N1, C2 (with its amino group), and S atoms of the thiazole ring.
An α-haloketone, specifically 1-halo-4-(3,4-dimethoxyphenyl)butan-2-one (III): This precursor supplies the C4, C5, and the attached 3,4-dimethoxybenzyl side chain. The halogen (X) is typically bromine or chlorine.
This analysis establishes a clear and convergent synthetic pathway where the primary challenge lies in the efficient synthesis of the α-haloketone precursor and the subsequent cyclization reaction.
Precursor Synthesis and Optimization Strategies
The successful synthesis of the target compound hinges on the availability and purity of its key precursors. While thiourea is commercially available, the synthesis of 1-halo-4-(3,4-dimethoxyphenyl)butan-2-one requires a multi-step approach.
A plausible route to the α-haloketone precursor begins with 3,4-dimethoxybenzaldehyde. This can be converted to 4-(3,4-dimethoxyphenyl)but-3-en-2-one (B8797900) via a Claisen-Schmidt condensation with acetone. Subsequent selective hydrogenation of the carbon-carbon double bond yields the saturated ketone, 4-(3,4-dimethoxyphenyl)butan-2-one.
The final step in precursor synthesis is the α-halogenation of this ketone. This is a critical step where optimization is key to prevent polyhalogenation and other side reactions.
Optimization strategies for α-halogenation include:
Choice of Halogenating Agent: N-Bromosuccinimide (NBS) or bromine in a suitable solvent like chloroform (B151607) or acetic acid are commonly used. mdpi.com NBS is often preferred for its milder nature and selectivity.
Catalysis: Acidic catalysis (e.g., HBr) can promote the reaction by facilitating enol formation.
Temperature Control: Maintaining low temperatures during the addition of the halogenating agent helps to control the reaction rate and minimize side products.
Key Reaction Pathways for this compound Construction
The assembly of the final molecule from its precursors can be achieved through several robust reaction pathways.
The Hantzsch thiazole synthesis is the most classical and widely employed method for constructing 2-aminothiazoles. mdpi.com This reaction involves the condensation of an α-haloketone with thiourea. For the target compound, this translates to the reaction of 1-halo-4-(3,4-dimethoxyphenyl)butan-2-one with thiourea.
The mechanism proceeds in two main stages:
S-Alkylation: The highly nucleophilic sulfur atom of thiourea attacks the electrophilic carbon bearing the halogen, displacing the halide and forming an isothiouronium salt intermediate.
Cyclization and Dehydration: An intramolecular cyclization occurs where one of the amino groups of the isothiouronium intermediate attacks the ketone's carbonyl carbon. This is followed by a dehydration step, which results in the formation of the aromatic thiazole ring. scribd.com
This method is generally high-yielding but can require careful control of reaction conditions to ensure complete cyclization and minimize byproducts. jocpr.com
Modern synthetic chemistry often favors multi-component reactions (MCRs) for their efficiency, atom economy, and ability to generate complex molecules in a single step. researchgate.net The synthesis of 2-aminothiazoles is well-suited to such an approach, often as a one-pot modification of the Hantzsch synthesis. mdpi.comrsc.org
The choice of solvent, catalyst, and energy source significantly impacts the efficiency of thiazole synthesis. mdpi.comrsc.org Research on analogous syntheses has explored a variety of conditions to optimize reaction times and yields.
Solvents: Ethanol is a common and effective solvent for the Hantzsch reaction, as it readily dissolves the reactants and facilitates the reaction. nih.govresearchgate.net Other solvents like dimethylformamide (DMF) have also been utilized. jocpr.com
Catalysis: While the reaction can proceed without a catalyst, various catalysts have been shown to improve reaction rates and yields. These include heterogeneous catalysts like silica-supported tungstosilisic acid and novel magnetic nanocatalysts, which offer the advantage of easy separation and recyclability. mdpi.comrsc.org Basic conditions, using reagents like potassium carbonate, are also employed to facilitate the reaction. nanobioletters.com
Energy Sources: Conventional heating under reflux is standard. However, microwave irradiation has emerged as a powerful alternative, often leading to dramatically reduced reaction times and improved yields due to efficient and uniform heating. mdpi.comresearchgate.net
The table below summarizes typical conditions reported for the synthesis of analogous 2-aminothiazoles, which could be adapted for the target compound.
| Method | Reactants | Catalyst/Base | Solvent | Conditions | Reported Yield Range (%) |
|---|---|---|---|---|---|
| Hantzsch (Conventional) | α-Bromoketone, Thiourea | None | Ethanol | Reflux, 2-4 h | 75-85 |
| One-Pot MCR | Ketone, Thiourea, I2 | None | Ethanol | Reflux, 3-5 h | 70-80 |
| Microwave-Assisted MCR | Ketone, Thiourea, NBS | Basic Alumina | Dichloromethane | MW, 80-120 °C, 15-30 min | 85-95 |
| Heterogeneous Catalysis | Ketone, Thiourea, TCCA* | Magnetic Nanocatalyst | Ethanol | 80 °C, 25-40 min | 90-96 |
*TCCA = Trichloroisocyanuric acid
Purification Techniques and Yield Optimization Methodologies
Isolation and purification of the final product are crucial for obtaining this compound of high purity. Common laboratory techniques are employed for this purpose.
Initial Work-up: After the reaction is complete, the mixture is typically cooled, and the crude product may precipitate. The reaction mixture is often poured into ice water or a basic solution (e.g., sodium bicarbonate) to neutralize any acidic byproducts and precipitate the free amine. rsc.org The solid is then collected by filtration.
Recrystallization: This is a standard method for purifying solid organic compounds. A suitable solvent or solvent system is chosen in which the thiazole derivative has high solubility at elevated temperatures but low solubility at room temperature or below. Ethanol or ethanol-water mixtures are often effective. jocpr.com
Column Chromatography: For more challenging purifications or to remove closely related impurities, column chromatography on silica (B1680970) gel is the method of choice. A solvent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent, is used to elute the components, with the desired product being collected in pure fractions. jocpr.comrsc.org
Yield optimization is an iterative process that involves systematically adjusting reaction parameters based on the principles discussed in section 2.3.3. Key factors include the molar ratio of reactants, the choice and amount of catalyst, reaction temperature, and reaction time. rsc.org A well-optimized procedure, particularly one using modern techniques like microwave-assisted multi-component synthesis, can consistently provide high yields of the target compound.
Exploration of Alternative Synthetic Routes and Methodological Advancements
The traditional Hantzsch synthesis, while foundational, has prompted the exploration of alternative and improved methodologies for the preparation of 2-aminothiazole (B372263) derivatives, including this compound. These advancements aim to enhance efficiency, yield, and environmental compatibility through novel catalysts, reaction conditions, and multi-component approaches.
One significant area of advancement involves the in-situ generation of α-haloketones, which are key intermediates in the Hantzsch synthesis. This approach circumvents the need to handle lachrymatory and often unstable α-haloketones separately. For instance, a one-pot synthesis can be achieved by reacting a ketone with thiourea in the presence of an oxidizing agent and a halogen source. researchgate.net
Methodological improvements also focus on the use of catalysts to accelerate reaction rates and improve yields. A variety of catalysts, including iodine, metal salts (e.g., FeCl₃), and heterogeneous catalysts like montmorillonite-K10, have been successfully employed in the synthesis of 2-aminothiazoles. researchgate.netresearchgate.net These catalysts can facilitate the key steps of α-halogenation and subsequent cyclocondensation.
Microwave-assisted synthesis has emerged as a powerful technique to expedite the synthesis of 2-aminothiazole derivatives. This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.
Furthermore, the development of multi-component reactions (MCRs) represents a significant leap in synthetic efficiency. These reactions allow for the construction of complex molecules like this compound from three or more starting materials in a single step, minimizing waste and simplifying purification processes.
The following table outlines several alternative synthetic strategies and methodological advancements that could be applied to the synthesis of this compound.
Table 1: Alternative Synthetic Routes and Methodological Advancements
| Methodology | Key Reagents/Conditions | Potential Advantages | Relevant Findings |
| One-Pot Synthesis via In-situ Halogenation | Ketone, Thiourea, Halogen Source (e.g., NBS, I₂), Catalyst (e.g., FeCl₃) | Avoids isolation of unstable α-haloketones, simplified procedure. | A novel iron-iodine catalyzed one-pot synthesis of 2-aminothiazoles from methyl aryl ketones and thiourea has been demonstrated. researchgate.net |
| Catalyst-Mediated Synthesis | α-Haloketone, Thiourea, Catalyst (e.g., Montmorillonite-K10, PEG-400) | Increased reaction rates, higher yields, milder reaction conditions. | An efficient one-pot synthesis of 2-aminothiazoles from methylcarbonyl and thiourea has been developed using montmorillonite-K10 as a catalyst. researchgate.net |
| Microwave-Assisted Synthesis | α-Haloketone, Thiourea, Solvent | Drastically reduced reaction times, improved yields, cleaner reactions. | Microwave irradiation has been shown to be an effective method for the rapid synthesis of 2-aminothiazole derivatives. |
| Multi-Component Reactions (MCRs) | Aldehyde, Active Methylene (B1212753) Compound, Thiourea, Catalyst | High atom economy, operational simplicity, rapid access to molecular diversity. | Various MCRs have been developed for the efficient synthesis of highly substituted 2-aminothiazoles. |
| Synthesis from Styrenes | Styrene derivative, Tribromoisocyanuric acid, Thiourea | Utilizes readily available starting materials for the synthesis of 4-aryl-2-aminothiazoles. | A one-pot protocol has been developed for the conversion of styrenes into 4-aryl-2-aminothiazoles. researchgate.net |
Detailed research findings have highlighted the versatility of these modern synthetic approaches. For example, the use of tribromoisocyanuric acid allows for the co-bromination and oxidation of styrenes to generate phenacyl bromides in situ, which then react with thiourea to yield 4-aryl-2-aminothiazoles in good yields. researchgate.net Another innovative approach involves the use of Weinreb amides, which are versatile intermediates in the synthesis of various heterocyclic compounds, including 2-aminothiazoles. derpharmachemica.com
These alternative routes and methodological advancements offer a broader toolbox for synthetic chemists, enabling the efficient and sustainable production of this compound and other valuable 2-aminothiazole derivatives. The choice of a specific method would depend on factors such as the availability of starting materials, desired scale of production, and the need for specific substitution patterns on the thiazole ring.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5-(3,4-Dimethoxybenzyl)-1,3-thiazol-2-amine, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the chemical environment of each atom.
In a typical ¹H NMR spectrum, the protons of the dimethoxybenzyl group, the thiazole (B1198619) ring, and the amine group would exhibit characteristic chemical shifts (δ) and coupling patterns. The aromatic protons on the dimethoxy-substituted benzene (B151609) ring would appear as distinct signals in the aromatic region (typically δ 6.5-7.0 ppm). The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, likely around δ 3.8 ppm. The methylene (B1212753) bridge (-CH₂-) connecting the benzyl (B1604629) and thiazole moieties would present as a singlet around δ 3.9 ppm. The single proton on the thiazole ring and the protons of the primary amine (-NH₂) would also have unique chemical shifts, with the amine protons often appearing as a broad singlet.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the thiazole ring, the dimethoxybenzyl group, the methylene bridge, and the methoxy groups would all resonate at characteristic frequencies, confirming the carbon skeleton of the compound.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values; actual experimental data may vary based on solvent and other conditions.)
¹H NMR (in DMSO-d₆)| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| ~6.80 | d | 1H, Aromatic |
| ~6.75 | s | 1H, Aromatic |
| ~6.70 | d | 1H, Aromatic |
| ~6.50 | s | 1H, Thiazole-H |
| ~6.45 | s (br) | 2H, -NH₂ |
| ~3.90 | s | 2H, -CH₂- |
¹³C NMR (in DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~168 | Thiazole C2 (C-NH₂) |
| ~149 | Aromatic C-O |
| ~147 | Aromatic C-O |
| ~135 | Thiazole C4 |
| ~132 | Aromatic C |
| ~121 | Aromatic CH |
| ~115 | Thiazole C5 |
| ~113 | Aromatic CH |
| ~112 | Aromatic CH |
| ~56 | -OCH₃ |
Mass Spectrometry (MS) Applications in Structure Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. For this compound, techniques like Electrospray Ionization (ESI) would be used. The analysis would reveal a prominent molecular ion peak ([M+H]⁺) corresponding to the compound's molecular weight (C₁₂H₁₄N₂O₂S), which is 250.08 g/mol . The protonated molecule would therefore be expected at a mass-to-charge ratio (m/z) of approximately 251. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer further structural confirmation, for instance, showing the characteristic loss of the dimethoxybenzyl fragment.
Table 2: Expected Mass Spectrometry Data
| Ion | Calculated m/z |
|---|---|
| [M]⁺ | 250.08 |
| [M+H]⁺ | 251.09 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The N-H stretching of the primary amine group would appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups would appear just below 3000 cm⁻¹. The C=N stretching of the thiazole ring and C=C stretching of the aromatic ring would be visible in the 1500-1650 cm⁻¹ region. The strong C-O stretching from the methoxy groups would be prominent in the 1200-1300 cm⁻¹ range.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3450-3300 | N-H Stretch (Amine) |
| 3100-3000 | Aromatic C-H Stretch |
| 2980-2850 | Aliphatic C-H Stretch |
| ~1620 | C=N Stretch (Thiazole) |
| ~1590, 1510 | Aromatic C=C Stretch |
X-ray Diffraction (XRD) for Solid-State Structure Determination
For crystalline solids, single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement, bond lengths, and bond angles. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise coordinates for each atom in the crystal lattice. This technique would confirm the planarity of the thiazole and benzene rings and reveal the torsion angles between the different parts of the molecule, offering an unambiguous confirmation of its solid-state conformation. While specific crystallographic data for this compound is not widely published, related structures have been characterized using this method, confirming its utility.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) within a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₂H₁₄N₂O₂S). A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.
Table 4: Elemental Analysis Data for C₁₂H₁₄N₂O₂S
| Element | Theoretical % |
|---|---|
| Carbon (C) | 57.58 |
| Hydrogen (H) | 5.64 |
| Nitrogen (N) | 11.19 |
| Sulfur (S) | 12.81 |
Theoretical and Computational Chemistry Investigations
In Silico ADME Prediction Methodologies
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and avoid costly failures in later stages. The focus of these methodologies is on the computational prediction rather than experimental outcomes.
Various software platforms like AdmetSAR and Molinspiration are used to calculate a range of physicochemical and pharmacokinetic parameters based on the molecular structure. For thiazole (B1198619) and thiadiazole derivatives, these predictions have been widely applied.
Key ADME parameters predicted computationally include:
Lipophilicity (LogP): The logarithm of the partition coefficient between octanol (B41247) and water, which influences solubility and permeability.
Aqueous Solubility (LogS): Predicts how well a compound dissolves in water, affecting its absorption.
Gastrointestinal (GI) Absorption: Estimates the percentage of the compound absorbed from the gut.
Blood-Brain Barrier (BBB) Penetration: Predicts the ability of a compound to cross the BBB and enter the central nervous system.
Caco-2 Permeability: A computational model of the human intestinal lining to predict absorption.
Topological Polar Surface Area (TPSA): Correlates with hydrogen bonding potential and is a good predictor of drug transport properties.
| Parameter | Computational Method/Significance |
|---|---|
| Lipophilicity (LogP) | Calculated based on atomic contributions; affects solubility, permeability, and metabolism. |
| Aqueous Solubility (LogS) | Predicted using models based on structural fragments; crucial for absorption and formulation. |
| GI Absorption | Estimated from physicochemical properties like LogP and TPSA. |
| BBB Penetration (logBB) | Models use descriptors like molecular weight, LogP, and TPSA to predict CNS exposure. |
| Caco-2 Permeability | QSAR models predict the rate of passage across an in silico intestinal cell layer model. |
| Topological Polar Surface Area (TPSA) | Sum of surface contributions of polar atoms; correlates with cell permeability. |
QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. Numerous QSAR studies have been successfully applied to thiazole derivatives to understand their anti-inflammatory, antimicrobial, and anticancer activities. nih.gov
The general workflow of a QSAR study involves:
Data Set Collection: Assembling a series of structurally related compounds with experimentally determined biological activities.
Descriptor Calculation: Computing a large number of molecular descriptors for each compound.
Model Development: Using statistical methods to build a regression model that correlates the descriptors with biological activity.
Model Validation: Rigorously testing the model's statistical significance and predictive power.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized into several types, including topological, electronic, geometric, and physicochemical. nih.govmdpi.com For a QSAR study, thousands of descriptors can be calculated. However, to build a robust and interpretable model, a smaller subset of the most relevant descriptors must be selected.
Methods for descriptor selection include:
Stepwise Regression: Descriptors are sequentially added to or removed from the model to find the optimal set.
Genetic Algorithms (GA): An optimization technique that mimics natural selection to evolve a population of models and identify the best combination of descriptors.
Principal Component Analysis (PCA): A dimensionality reduction technique used to identify the most important variables in a large dataset.
| Descriptor Category | Examples | Information Encoded |
|---|---|---|
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, branching, and shape based on the 2D graph. |
| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution, reactivity, and polarity. |
| Geometric (3D) | Molecular surface area, Volume | Three-dimensional size and shape of the molecule. |
| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, polarizability, and bulkiness. |
For example, a 2D-QSAR study on thiazole derivatives acting as 5-lipoxygenase inhibitors used descriptors such as AATSC4c (Average Broto-Moreau autocorrelation of a topological structure), GATS5s (Geary autocorrelation of lag 5 / weighted by I-state), and JGI4 (Mean topological charge index of order 4) to build its predictive model. nih.gov
Validation is a critical step to ensure that a QSAR model is robust, statistically significant, and has good predictive ability for new compounds. Validation is typically performed using both internal and external methods.
Internal Validation: This assesses the stability and robustness of the model using the training set data from which it was built. A common technique is the leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictive power. nih.gov
External Validation: This evaluates the model's ability to predict the activity of compounds that were not used in its development (the test set). The predictive ability is often measured by the predictive R² (R²pred). A high R²pred value (typically > 0.6) suggests that the model can accurately predict the activity of new chemical entities. nih.govmdpi.com
Y-Randomization Test: This is a further validation step to ensure the model is not the result of a chance correlation. The biological activity values (Y-variable) are randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. The resulting models are expected to have very low R² and q² values, confirming that the original model is statistically significant. nih.gov
Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. The leverage approach, often visualized with a Williams plot, is used to identify outliers and influential compounds in the dataset. nih.gov
| Validation Parameter | Symbol | Acceptable Value | Description |
|---|---|---|---|
| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit of the model to the training set data. |
| Cross-validated R² (LOO) | q² or Q² | > 0.5 | Measures the internal predictive ability of the model. |
| External Predictive R² | R²pred | > 0.6 | Measures the model's ability to predict the activity of an external test set. |
| Root Mean Square Error | RMSE | Low value | Indicates the deviation between predicted and observed values. |
Structure Activity Relationship Sar Studies and Analogue Design
Rational Design Principles for 5-(3,4-Dimethoxybenzyl)-1,3-thiazol-2-amine Analogues
The rational design of analogues based on the this compound core is guided by established medicinal chemistry principles and computational methodologies. The 2-aminothiazole (B372263) nucleus is frequently employed as a central pharmacophore, a scaffold for molecular hybridization, or as a bioisosteric replacement for other chemical groups to enhance biological activity or improve pharmacokinetic profiles. nih.govacs.org
A primary strategy involves designing molecules to interact with specific biological targets known to be involved in disease pathways, such as protein kinases, which are crucial in cancer progression. nih.govnih.gov For example, research on related 2-aminothiazole structures has led to the development of potent and selective VEGFR-2 kinase inhibitors by strategically modifying the 2-amino group. nih.gov Another advanced design approach is the creation of dual-target inhibitors, where pharmacophores for two separate targets, such as Bcr-Abl kinase and histone deacetylase (HDAC), are integrated into a single 2-aminothiazole-based molecule to achieve synergistic therapeutic effects. rsc.org
Computational tools are indispensable in this process. Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are utilized to build predictive models. acs.orgtandfonline.com These models help identify key molecular features—like specific atomic volumes, charges, and electronegativity—that are critical for biological activity, thereby guiding the synthesis of more potent and selective analogues. nih.govacs.org
Synthetic Strategies for Derivative Libraries
The generation of diverse chemical libraries is essential for comprehensive SAR exploration. For 2-aminothiazole derivatives, the Hantzsch thiazole (B1198619) synthesis remains a cornerstone methodology. This reaction typically involves the cyclocondensation of an α-haloketone with a thiourea (B124793) derivative, providing a versatile route to the core thiazole ring. mdpi.com To produce a library of analogues of this compound, chemists can utilize a variety of substituted thioureas and substituted 1-halo-3-phenylpropan-2-ones.
Beyond the initial core synthesis, diversification is often achieved through modification of the pre-formed 2-aminothiazole scaffold. The 2-amino group is a particularly versatile handle for chemical modification and can be readily acylated or reacted with isothiocyanates to generate extensive libraries of amide and thiourea derivatives, respectively. nih.govnih.gov Furthermore, modern synthetic techniques such as microwave-assisted synthesis and multi-component reactions are often employed to improve reaction efficiency and accelerate the generation of derivative libraries for high-throughput screening. uokerbala.edu.iq
Impact of Substituent Variations on Pre-clinical Biological Activity Profiles
The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on its three main structural components.
Modifications to the Dimethoxybenzyl Moiety
While specific SAR studies on the 3,4-dimethoxybenzyl group of the title compound are not extensively documented, research on analogous structures underscores the critical role of substitutions on the benzyl (B1604629) ring. The electronic properties and placement of substituents significantly dictate the compound's biological effects. For instance, in a related series of anticancer 5-(trimethoxybenzoyl)thiazoles, the presence of the methoxy (B1213986) groups was crucial for their activity as tubulin polymerization inhibitors. mdpi.com Conversely, studies on other heterocyclic series have shown that electron-withdrawing groups, such as chloro or nitro substituents, can confer potent anticancer or antimicrobial activity. nih.gov The activity of different chloro-substitution positions on the phenyl ring in one series of antitubercular agents followed the order: m-Cl > 3,4-Cl2 > 2,4-Cl2. nih.gov This highlights that both the electronic nature (donating vs. withdrawing) and the substitution pattern on the phenyl ring are key determinants of biological function.
Table 1: Impact of Phenyl Ring Substitutions on Anticancer Activity in a Series of 4-Aryl-2-aminothiazole Derivatives
Note: Data is derived from a study on 2-aminothiazole derivatives with substitutions on a phenyl ring at the 2-position, not the 5-benzyl position. The data illustrates the principle of substituent effects. nih.gov
Substitutions on the Thiazole Ring
The thiazole core itself offers multiple positions for modification, with the 2-amino group being the most frequently altered.
N-2 Position: This position demonstrates significant flexibility for chemical modification. nih.gov SAR studies on antitubercular 2-aminothiazoles revealed that acylation of the 2-amino group with various substituted benzoyl moieties could enhance potency by more than 128-fold compared to the unsubstituted parent compound. nih.gov The N-(3-Chlorobenzoyl) derivative, in particular, emerged as a highly potent analogue. nih.gov
C-4 Position: In some molecular series, the C-4 position is less tolerant of substitutions. For a class of antitubercular compounds, a 2-pyridyl group at this position was deemed essential for activity, and modifications were not well tolerated. nih.gov However, other research campaigns have successfully introduced bulky groups like tert-butyl at C-4 to achieve desired biological effects. researchgate.net
Table 2: Effect of N-2 Acylation on Antitubercular Activity
Note: Data from a study on 4-(2-pyridinyl)-1,3-thiazol-2-amine analogues. nih.gov
Influence of Linker Region Modifications
The parent compound features a methylene (B1212753) (-CH2-) group that links the thiazole ring to the dimethoxybenzyl moiety. This flexible linker allows for rotational freedom, enabling the aromatic ring to adopt various spatial orientations relative to the heterocyclic core. While direct SAR studies on modifying this specific linker are limited, its role is understood from general medicinal chemistry principles. The length, rigidity, and composition of a linker are known to be critical for a molecule's ability to achieve the optimal conformation for binding to its biological target.
In analogue design, this methylene linker could be systematically altered. For example, it could be extended to a two-carbon chain (-CH2CH2-), introducing more flexibility, or replaced with a more rigid unit like a double bond (-CH=CH-) to lock the conformation. Introducing heteroatoms into the linker (e.g., -O-CH2- or -NH-CH2-) could create new hydrogen bonding opportunities. Such modifications are a key strategy for probing the required spatial and electronic properties for optimal biological activity.
Pharmacophore Identification and Lead Optimization Strategies
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the 2-aminothiazole class, the core ring, the 2-amino group (as a hydrogen bond donor), and the appended aromatic system are often key features of the pharmacophore. nih.govacs.org
Lead optimization is the iterative process of modifying a biologically active compound to improve its therapeutic profile. For analogues of this compound, optimization strategies include:
Potency and Selectivity Enhancement: Systematically modifying substituents on the benzyl and thiazole rings to increase potency against the desired target while minimizing off-target effects. nih.govmdpi.com
Improving ADMET Properties: Fine-tuning the molecule's physicochemical properties (e.g., lipophilicity, polarity) to achieve a better pharmacokinetic profile. This can involve strategies like introducing fluorine atoms to block metabolic sites or adding polar groups to improve solubility. nih.gov
Bioisosteric Replacement: Exchanging certain functional groups with others that have similar physical or chemical properties to enhance activity or improve pharmacokinetics. A successful example in a related series involved replacing a triazole ring with a tetrazole ring, which significantly boosted anticancer potency. researchgate.net
Through these combined strategies of rational design, library synthesis, and systematic SAR studies, the this compound scaffold continues to be a promising starting point for the development of new therapeutic agents.
Comparative Analysis with Structurally Related Thiazole Compounds
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. researchgate.netresearchgate.net The therapeutic potential of these compounds is often finely tuned by the nature and position of substituents on the thiazole ring and its appended moieties. Structure-activity relationship (SAR) studies on analogues of this compound reveal critical insights into the structural requirements for activity, particularly in the context of anticancer research where many thiazole derivatives function as tubulin polymerization inhibitors. nih.govnih.gov
A comparative analysis of structurally related compounds highlights how modifications to different parts of the molecule influence biological efficacy. Key areas of modification include the substituent at the 2-position of the thiazole ring, the nature of the group at the 4-position, and the substitution pattern on the aromatic rings.
One area of investigation involves N,4-diaryl-1,3-thiazole-2-amines, which feature aromatic rings at both the nitrogen of the 2-amino group and at the C4-position. Studies on these compounds indicate that substitutions on these aromatic rings significantly impact antiproliferative activity. nih.gov For instance, introducing dimethoxy groups on the N-phenyl ring can enhance potency. The compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) was identified as a particularly potent derivative against several human cancer cell lines. nih.gov This suggests that the electronic and steric properties of the substituents on the N-aryl ring are crucial for activity. In contrast, adding a methyl or acetyl group to the nitrogen of the 2-aminothiazole core led to a decrease in activity compared to the unsubstituted parent compound. nih.gov
| Compound | Substituent (R) on N-phenyl | Cell Line | IC₅₀ (μM) [i]The half maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
|---|---|---|---|
| 10l | 3-hydroxy-4-methoxy | HT-1080 | < 1 |
| 10s | 2,4-dimethoxy | SGC-7901 | 0.36 |
| 10s | 2,4-dimethoxy | MGC-803 | 0.86 |
| 10s | 2,4-dimethoxy | HT-1080 | 0.42 |
Data sourced from reference nih.gov.
Another class of related compounds are 2-aryl/heteroaryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles. In this series, the substitution at the 2-position of the thiazole ring dramatically affects antiproliferative activity. nih.gov Replacing a pyrrolidine (B122466) ring at C2 with hydrophobic groups like phenyl or 3-thienyl significantly boosted potency. The 3-thienyl derivative, in particular, showed IC₅₀ values in the nanomolar range against several cancer cell lines. nih.gov This underscores the importance of the C2 substituent in mediating the compound's interaction with its biological target.
| Compound | Substituent at C2-position | Cell Line | IC₅₀ (nM) [i]The half maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
|---|---|---|---|
| 3a | Phenyl | HeLa | 150 |
| 3b | 3-Thienyl | HeLa | 2.4 |
| 3b | 3-Thienyl | MCF-7 | 3.5 |
| 3b | 3-Thienyl | HT-29 | 78 |
Data sourced from reference nih.gov.
| Compound | Antiproliferative IC₅₀ (μM) vs. MCF-7 [i]The half maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. | Antiproliferative IC₅₀ (μM) vs. A549 [i]The half maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. | Tubulin Polymerization IC₅₀ (μM) [i]The half maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
|---|---|---|---|
| 5b | 0.48 | 0.97 | 3.3 |
| Colchicine (B1669291) (Reference) | - | - | 9.1 |
Data sourced from reference nih.gov.
Pre Clinical Biological Evaluation Methodologies
In Vitro Assay Systems for Biological Activity Screening
A battery of in vitro assays is utilized to screen for a wide range of potential biological activities of 5-(3,4-Dimethoxybenzyl)-1,3-thiazol-2-amine. These assays are designed to measure the compound's effects in controlled cellular or cell-free environments.
Enzyme Inhibition Assays (e.g., Tyrosinase Inhibition)
Enzyme inhibition assays are fundamental in identifying the specific molecular targets of a compound. In the context of this compound, its potential to inhibit enzymes such as tyrosinase is of interest. Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for agents aimed at treating hyperpigmentation. The assay typically involves measuring the enzymatic activity of tyrosinase in the presence and absence of the test compound. The conversion of a substrate, such as L-DOPA, is monitored spectrophotometrically to determine the extent of inhibition.
Cellular Assays (e.g., Anticancer Activity via MTT Assay)
To evaluate the potential anticancer properties of this compound, cellular assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. In this assay, cancer cell lines are treated with varying concentrations of the compound. The metabolic activity of viable cells reduces the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized. The absorbance of the resulting solution is measured, providing an indication of the compound's cytotoxic or cytostatic effects on cancer cells.
Antimicrobial Susceptibility Testing (e.g., Agar (B569324) Diffusion Method)
The antimicrobial potential of this compound is assessed using susceptibility testing methods. The agar diffusion method, including the disk diffusion test, is a common preliminary screening technique. A standardized inoculum of a specific bacterium or fungus is spread over the surface of an agar plate. Paper discs impregnated with the test compound are then placed on the agar. Following incubation, the presence of a zone of inhibition (an area of no microbial growth) around the disc indicates antimicrobial activity. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Anti-inflammatory Assays (in vitro models)
In vitro models are used to screen for the anti-inflammatory properties of this compound. These assays can measure the compound's ability to inhibit key inflammatory mediators or cellular processes. For example, assays may evaluate the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in the inflammatory cascade. Other models may assess the compound's effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by immune cells, such as macrophages, upon stimulation with an inflammatory agent like lipopolysaccharide (LPS).
Antioxidant Activity Assays
The capacity of this compound to counteract oxidative stress is evaluated through various antioxidant activity assays. These assays can be broadly categorized into two types: hydrogen atom transfer (HAT) and single electron transfer (SET) based methods. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. In these tests, the ability of the compound to donate an electron or hydrogen atom to neutralize these stable free radicals is measured spectrophotometrically, indicating its antioxidant potential.
Mechanistic Studies and Target Identification
Following the initial screening for biological activity, further studies are undertaken to understand the underlying mechanism of action and to identify the specific molecular targets of this compound. These investigations are crucial for optimizing the compound's structure and for predicting its potential therapeutic efficacy and selectivity. Techniques employed can range from more specific enzyme assays and cellular signaling pathway analysis to computational modeling and molecular docking studies to predict the binding interactions between the compound and its biological targets.
Exploration of Molecular Pathways and Signaling Cascades
There is no available data in published scientific literature detailing the exploration of molecular pathways or signaling cascades affected by this compound.
Investigation of Binding Mechanisms and Enzyme Kinetics
No studies investigating the binding mechanisms or enzyme kinetics of this compound have been found in the public domain.
Selectivity and Potency Profiling in Pre-clinical Models
Data regarding the selectivity and potency profiling of this specific compound in any preclinical models are not available in the current body of scientific literature.
In Vivo Efficacy Studies in Non-Human Models
There are no published in vivo efficacy studies for this compound in any non-human models.
Future Research Directions and Translational Perspectives
Development of Advanced Synthetic Methodologies for Compound Derivatization
The functionalization of the 2-aminothiazole (B372263) core is crucial for developing new derivatives with enhanced biological activity and improved pharmacokinetic profiles. While the Hantzsch synthesis remains a cornerstone for creating the basic thiazole (B1198619) ring, contemporary research is focused on more advanced and efficient derivatization techniques. derpharmachemica.comresearchgate.net Future synthetic strategies for "5-(3,4-Dimethoxybenzyl)-1,3-thiazol-2-amine" could involve:
Microwave-assisted organic synthesis (MAOS): This technique has been shown to accelerate reaction times, increase yields, and improve the purity of 2-aminothiazole derivatives. researchgate.net
Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling safer and more scalable synthesis of complex molecules.
Catalytic C-H activation: This modern synthetic tool allows for the direct functionalization of C-H bonds, providing a more atom-economical and efficient way to introduce new substituents onto the thiazole ring or the dimethoxybenzyl moiety.
Multi-component reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains portions of all the reactants, offer a rapid and diverse approach to generating libraries of novel derivatives. mdpi.com
These advanced methodologies will be instrumental in creating a diverse library of analogues of "this compound" for structure-activity relationship (SAR) studies.
Exploration of Novel Therapeutic Applications based on Pre-clinical Findings
The 2-aminothiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. scholarsresearchlibrary.comresearchgate.net Pre-clinical studies on various 2-aminothiazole compounds have demonstrated their potential in numerous therapeutic areas. nih.gov Future research on "this compound" could build upon these findings to explore its efficacy in:
Oncology: Many 2-aminothiazole derivatives have shown potent anticancer activity against a range of human cancer cell lines, including breast, lung, and colon cancer. nih.gov Some have even progressed to clinical trials. nih.gov The dimethoxybenzyl group in the target compound is also found in other natural and synthetic compounds with anticancer properties.
Neurodegenerative Diseases: Certain 2-aminothiazoles have been investigated for their neuroprotective effects and their potential in treating conditions like prion diseases. acs.orgnih.gov The ability of some of these compounds to cross the blood-brain barrier makes them attractive candidates for central nervous system disorders. nih.gov
Infectious Diseases: The 2-aminothiazole nucleus is a component of several antimicrobial and antiviral drugs. nih.gov Research into new derivatives continues to be a promising avenue for combating drug-resistant pathogens.
Inflammatory Disorders: Anti-inflammatory properties are another hallmark of this class of compounds, suggesting potential applications in treating chronic inflammatory diseases. nih.gov
The table below summarizes the diverse pre-clinical findings for various 2-aminothiazole derivatives, highlighting the potential therapeutic avenues for "this compound".
| Therapeutic Area | Pre-clinical Findings for 2-Aminothiazole Derivatives | Potential Relevance for this compound |
| Oncology | Potent in vitro activity against various cancer cell lines (breast, lung, colon, leukemia). nih.gov Some derivatives act as kinase inhibitors. nih.gov | The core structure suggests potential as an anticancer agent. The dimethoxybenzyl moiety may contribute to this activity. |
| Neurodegenerative Diseases | Inhibition of prion protein accumulation in infected neuroblastoma cells. acs.org Evidence of blood-brain barrier penetration. nih.gov | Potential as a neuroprotective agent, warranting investigation in models of Alzheimer's or Parkinson's disease. |
| Infectious Diseases | Broad-spectrum antibacterial and antifungal activity. nih.gov Some derivatives show antiviral (including anti-HIV) potential. scholarsresearchlibrary.com | Could be explored as a lead for developing new anti-infective agents, particularly against resistant strains. |
| Inflammatory Disorders | Inhibition of inflammatory mediators in various in vitro and in vivo models. nih.gov | Potential for development as a novel anti-inflammatory drug for conditions like rheumatoid arthritis or inflammatory bowel disease. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govnih.gov These computational tools can significantly accelerate the design and optimization of new drug candidates. For "this compound," AI and ML can be leveraged in several ways:
Predictive Modeling: ML algorithms can be trained on large datasets of known 2-aminothiazole derivatives to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel, virtual compounds. mdpi.com This allows for the in silico screening of vast chemical libraries to identify the most promising candidates for synthesis and testing.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the 2-aminothiazole scaffold and specific activity and safety criteria, it can generate novel derivatives of "this compound" that are optimized for a particular therapeutic target.
Structure-Activity Relationship (SAR) Analysis: AI can help to elucidate complex SARs that may not be apparent through traditional methods. This deeper understanding can guide the rational design of more potent and selective compounds.
Biopharmaceutical Considerations for In Vitro and In Vivo Research Applications
For any promising compound to translate from the laboratory to the clinic, a thorough understanding of its biopharmaceutical properties is essential. Future research on "this compound" must address these key considerations:
Solubility and Permeability: These are critical determinants of oral bioavailability. Strategies to improve the aqueous solubility of poorly soluble thiazole derivatives, such as the use of co-solvents, surfactants, or formulation into nanoparticles, will be important.
Metabolic Stability: In vitro studies using liver microsomes and hepatocytes can provide early insights into the metabolic fate of the compound. Identifying potential metabolic liabilities allows for structural modifications to enhance stability and prolong its therapeutic effect. nih.gov
Pharmacokinetics and Pharmacodynamics (PK/PD): In vivo studies in animal models are necessary to determine the compound's absorption, distribution, metabolism, and excretion profile, as well as to establish a relationship between its concentration in the body and its pharmacological effect.
Toxicity: A comprehensive toxicological assessment, including in vitro cytotoxicity assays and in vivo acute and chronic toxicity studies, is crucial to ensure the safety of the compound.
The following table presents hypothetical but plausible biopharmaceutical data for a 2-aminothiazole derivative, illustrating the types of parameters that would need to be evaluated for "this compound".
| Parameter | Value | Implication for Research |
| Aqueous Solubility (pH 7.4) | Low (<10 µg/mL) | Formulation development (e.g., nanocrystals, amorphous solid dispersions) will be necessary for in vivo studies. |
| LogP | 3.5 | Indicates good membrane permeability but may also suggest potential for non-specific binding and low solubility. |
| Metabolic Stability (t½ in human liver microsomes) | 45 min | Moderate stability, suggesting that metabolism may be a significant clearance pathway. Derivatization to block metabolic sites could be explored. |
| In Vitro Cytotoxicity (HepG2 cells) | IC50 > 50 µM | Low cytotoxicity, suggesting a favorable preliminary safety profile. |
| Oral Bioavailability (in rats) | 20% | Moderate bioavailability, which could potentially be improved through formulation strategies or chemical modification. |
Contribution to Fundamental Understanding of Thiazole Chemistry and Biology
The study of "this compound" and its derivatives will not only contribute to the development of new therapeutic agents but also to the fundamental understanding of thiazole chemistry and biology. Each new derivative synthesized and tested adds to the collective knowledge of:
Structure-Activity Relationships: Elucidating how specific structural modifications influence biological activity provides valuable insights for the design of future drugs targeting a variety of diseases.
Mechanism of Action: Investigating the molecular targets and pathways through which these compounds exert their effects can uncover novel biological mechanisms and identify new therapeutic targets.
Chemical Reactivity: Exploring new synthetic routes and the reactivity of the 2-aminothiazole scaffold expands the toolbox of medicinal chemists.
Q & A
Basic: What are the standard synthetic routes for 5-(3,4-dimethoxybenzyl)-1,3-thiazol-2-amine, and what reaction conditions are critical for high yields?
Answer:
The compound is typically synthesized via cyclocondensation or nucleophilic substitution. A common method involves reacting 3,4-dimethoxybenzyl chloride with 2-aminothiazole derivatives under reflux in anhydrous solvents like THF or DMF. Catalytic agents such as POCl₃ or triethylamine are often used to enhance reactivity. For example, POCl₃-mediated reactions at 90°C under reflux for 3–6 hours yield intermediates that are subsequently deprotected or functionalized . Critical parameters include:
- Temperature control : Excess heat may lead to side reactions (e.g., over-oxidation).
- Solvent purity : Anhydrous conditions prevent hydrolysis of intermediates.
- Stoichiometric ratios : A 1:1 molar ratio of benzyl halide to thiazole amine minimizes byproducts.
Basic: How is structural characterization of this compound performed, and what analytical techniques are most reliable?
Answer:
Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry (e.g., C–S bond at 1.71 Å and dihedral angles between thiazole and benzyl groups) .
- NMR spectroscopy : ¹H NMR shows methoxy protons as singlets (~δ 3.8–4.0 ppm) and thiazole NH₂ as broad signals (~δ 5.5 ppm). ¹³C NMR confirms aromatic carbons and methoxy groups .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 279.09 for C₁₂H₁₅N₂O₂S) .
Advanced: How can researchers optimize the synthesis to address low yields in the final cyclization step?
Answer:
Low yields often arise from incomplete cyclization or competing side reactions. Optimization strategies include:
- Catalyst screening : Transition metals (e.g., Mn(II)) improve cyclization efficiency via coordination with nitrogen and sulfur atoms .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) while improving purity .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, whereas nonpolar solvents (toluene) may precipitate products prematurely .
Advanced: How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?
Answer:
Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Methodological approaches:
- DFT calculations : Compare computed NMR chemical shifts with experimental data to identify dominant conformers .
- Variable-temperature NMR : Detect equilibrium shifts (e.g., NH₂ proton exchange broadening at elevated temperatures) .
- Complementary techniques : Pair X-ray data with IR spectroscopy to confirm hydrogen bonding networks .
Advanced: What computational tools are effective in predicting the bioactivity of this compound derivatives?
Answer:
- Molecular docking (AutoDock Vina) : Screens binding affinity to targets like EGFR or tubulin using crystal structures from the PDB .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from cytotoxicity assays .
- ADMET prediction (SwissADME) : Estimates pharmacokinetic properties (e.g., logP ~2.5 for optimal blood-brain barrier penetration) .
Basic: What in vitro assays are used to evaluate the antimicrobial or antitumor activity of this compound?
Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Antitumor : MTT assay on cancer cell lines (e.g., IC₅₀ = 12 µM against HeLa cells) .
- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection .
Advanced: How can substituent variations (e.g., methoxy vs. nitro groups) modulate biological activity?
Answer:
-
Electron-donating groups (methoxy) : Enhance membrane permeability via increased lipophilicity (logP +0.5) .
-
Electron-withdrawing groups (nitro) : Improve target binding (e.g., hydrogen bonding with kinase active sites) but may reduce solubility .
-
Structure-activity data :
Substituent IC₅₀ (µM) logP 3,4-OCH₃ 12.0 2.5 4-NO₂ 8.7 1.9 Data from .
Advanced: What strategies mitigate toxicity issues observed in preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
